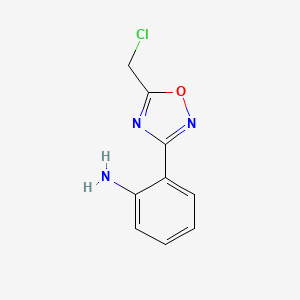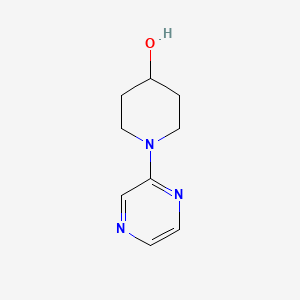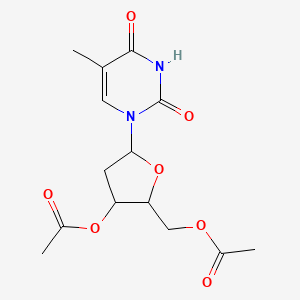
チミジン 3',5'-ジアセテート
概要
説明
Thymidine, 3’,5’-diacetate is a derivative of thymidine, a pyrimidine deoxynucleoside. It is chemically represented by the formula C14H18N2O7 and has a molecular weight of 326.3019 . This compound is known for its role in various biochemical and pharmacological applications, particularly in the field of nucleic acid research.
科学的研究の応用
Thymidine, 3’,5’-diacetate is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a precursor for the synthesis of other nucleoside analogs.
Biology: It is used in studies involving DNA synthesis and repair mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer research.
Industry: It is used in the production of nucleic acid-based products and as a reagent in biochemical assays.
作用機序
Target of Action
Thymidine, 3’,5’-diacetate primarily targets several enzymes, including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA synthesis and cell replication.
Mode of Action
Thymidine, 3’,5’-diacetate interacts with its targets by serving as a substrate. For instance, it acts as a substrate for Thymidylate kinase, an enzyme involved in the phosphorylation of thymidine . This interaction leads to changes in the enzymatic activity, influencing the rate of DNA synthesis and cell replication.
Biochemical Pathways
The compound affects the pathway of DNA synthesis. It is involved in the salvage pathway of dTMP (deoxythymidine monophosphate) synthesis, where it is phosphorylated by thymidine kinases . The resulting dTMP is then incorporated into DNA. This process influences the rate of DNA synthesis and cell replication.
Pharmacokinetics
As a derivative of thymidine, it is expected to share similar pharmacokinetic properties .
Result of Action
The primary result of Thymidine, 3’,5’-diacetate’s action is the modulation of DNA synthesis and cell replication. By serving as a substrate for key enzymes in these processes, it can influence the rate of DNA synthesis and, consequently, cell replication .
Action Environment
The action, efficacy, and stability of Thymidine, 3’,5’-diacetate can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors can affect the compound’s interaction with its target enzymes. Additionally, factors such as pH and temperature can influence the compound’s stability and activity .
準備方法
Synthetic Routes and Reaction Conditions: Thymidine, 3’,5’-diacetate can be synthesized through the acetylation of thymidine. The process involves the reaction of thymidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of thymidine, 3’,5’-diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: Thymidine, 3’,5’-diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield thymidine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products Formed:
Hydrolysis: Thymidine.
Substitution: Various thymidine derivatives depending on the nucleophile used.
類似化合物との比較
Thymidine: The parent compound, which lacks the acetyl groups.
Thymidine monophosphate: A phosphorylated derivative of thymidine.
Thymidine triphosphate: The active form of thymidine incorporated into DNA.
Uniqueness: Thymidine, 3’,5’-diacetate is unique due to its acetylated form, which makes it more lipophilic and potentially alters its pharmacokinetic properties. This modification can enhance its cellular uptake and stability, making it a valuable compound for various research applications .
特性
IUPAC Name |
[3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-7-5-16(14(20)15-13(7)19)12-4-10(22-9(3)18)11(23-12)6-21-8(2)17/h5,10-12H,4,6H2,1-3H3,(H,15,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVBNBFNSBMXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990040 | |
| Record name | 1-(3,5-Di-O-acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6979-97-1 | |
| Record name | Thymidine,5'-diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thymidine,5'-diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,5-Di-O-acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymidine 3',5'-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


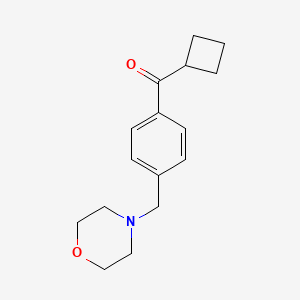
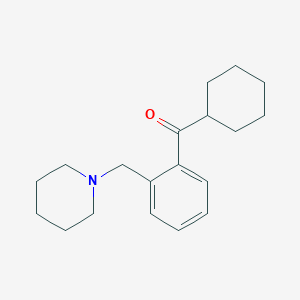
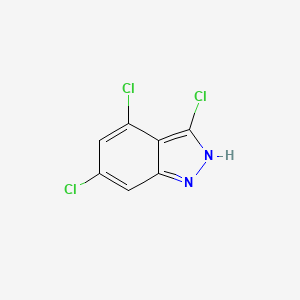
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1604669.png)
![5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1604671.png)
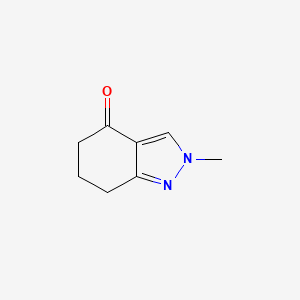
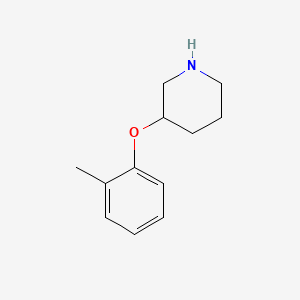
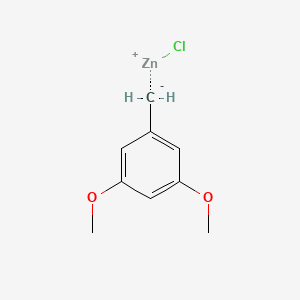
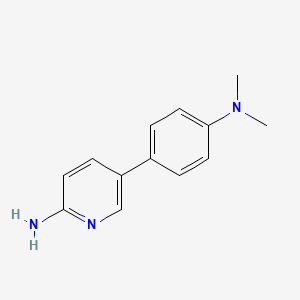
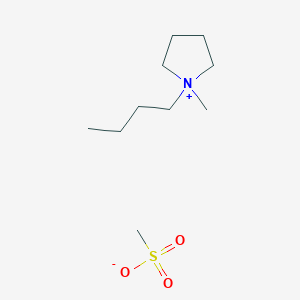
![{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B1604681.png)
![Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B1604682.png)
